1-{[3-(Acetyloxy)propyl]amino}-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid
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Overview
Description
1-{[3-(Acetyloxy)propyl]amino}-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes an anthracene core substituted with an amino group, a carboxylic acid group, and an acetyloxypropyl group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[3-(Acetyloxy)propyl]amino}-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid typically involves multiple steps:
Starting Materials: The synthesis begins with anthracene, which is subjected to oxidation to form anthraquinone.
Functional Group Introduction: The anthraquinone is then nitrated to introduce a nitro group, followed by reduction to convert the nitro group to an amino group.
Carboxylation: The aminoanthraquinone is carboxylated to introduce the carboxylic acid group.
Acetyloxypropyl Group Addition: Finally, the acetyloxypropyl group is introduced through a nucleophilic substitution reaction involving an appropriate acylating agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis. The process may also involve purification techniques such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1-{[3-(Acetyloxy)propyl]amino}-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups or the amino group to a secondary amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the amino or acetyloxypropyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like acyl chlorides or alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxyanthracenes or secondary amines.
Scientific Research Applications
1-{[3-(Acetyloxy)propyl]amino}-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, particularly for targeting specific molecular pathways.
Industry: It is utilized in the production of materials with specific optical and electronic properties.
Mechanism of Action
The mechanism by which 1-{[3-(Acetyloxy)propyl]amino}-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions that influence its activity. Pathways involved may include oxidative stress response, signal transduction, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
1-amino-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid: Lacks the acetyloxypropyl group, resulting in different reactivity and applications.
Anthraquinone derivatives: Share the anthracene core but differ in functional groups, affecting their chemical properties and uses.
Uniqueness
1-{[3-(Acetyloxy)propyl]amino}-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid is unique due to the combination of its functional groups, which confer specific reactivity and potential applications in various fields. The presence of the acetyloxypropyl group, in particular, distinguishes it from other anthraquinone derivatives and influences its chemical behavior and utility.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
Molecular Formula |
C20H17NO6 |
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Molecular Weight |
367.4 g/mol |
IUPAC Name |
1-(3-acetyloxypropylamino)-9,10-dioxoanthracene-2-carboxylic acid |
InChI |
InChI=1S/C20H17NO6/c1-11(22)27-10-4-9-21-17-15(20(25)26)8-7-14-16(17)19(24)13-6-3-2-5-12(13)18(14)23/h2-3,5-8,21H,4,9-10H2,1H3,(H,25,26) |
InChI Key |
QOIZGAINDCIUPB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCCNC1=C(C=CC2=C1C(=O)C3=CC=CC=C3C2=O)C(=O)O |
Origin of Product |
United States |
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